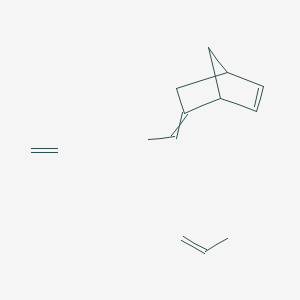
Ethene propene ethylidenenorbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propylene-ethylene-ethylidene norbornene terpolymer . This compound is a polymer consisting of ethylene, propylene, and ethylidene norbornene. It is characterized by its high ethylene content (55%) and ethylidene norbornene content (9.5%) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propylene-ethylene-ethylidene norbornene terpolymer involves the polymerization of ethylene, propylene, and ethylidene norbornene. The polymerization process typically employs a Ziegler-Natta catalyst, which facilitates the copolymerization of these monomers under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures and pressures to achieve the desired polymer composition and molecular weight .
Industrial Production Methods
Industrial production of this terpolymer follows similar synthetic routes but on a larger scale. The process involves continuous polymerization in a reactor, where the monomers are fed in precise ratios. The polymerization is controlled to ensure consistent product quality, and the resulting polymer is then processed into various forms such as pellets or powders for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Propylene-ethylene-ethylidene norbornene terpolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled temperatures and in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .
Wissenschaftliche Forschungsanwendungen
Propylene-ethylene-ethylidene norbornene terpolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating flexible and durable medical implants.
Industry: Utilized in the production of high-performance elastomers and specialty plastics.
Wirkmechanismus
The mechanism of action of propylene-ethylene-ethylidene norbornene terpolymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to exhibit specific mechanical and chemical properties, making it suitable for various applications. The ethylidene norbornene component provides cross-linking sites, enhancing the polymer’s strength and elasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene-propylene-diene monomer (EPDM): Similar in composition but with different diene components.
Polypropylene: A simpler polymer consisting only of propylene units.
Polyethylene: Composed solely of ethylene units
Uniqueness
Propylene-ethylene-ethylidene norbornene terpolymer is unique due to its specific combination of monomers, which imparts distinct properties such as high elasticity, chemical resistance, and thermal stability. The presence of ethylidene norbornene allows for enhanced cross-linking, making it more versatile compared to other similar polymers .
Eigenschaften
Molekularformel |
C14H22 |
|---|---|
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
ethene;5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene |
InChI |
InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2 |
InChI-Schlüssel |
MPXNNMASLYQCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C.CC=C1CC2CC1C=C2.C=C |
Verwandte CAS-Nummern |
25038-36-2 70775-98-3 68908-92-9 68649-02-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


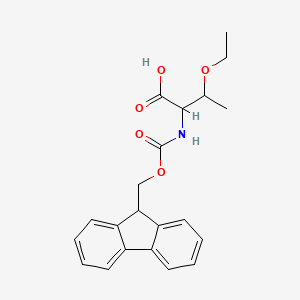
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
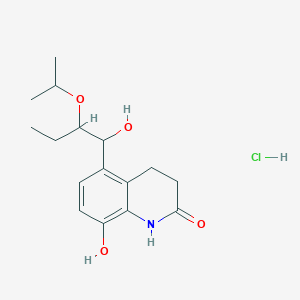
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
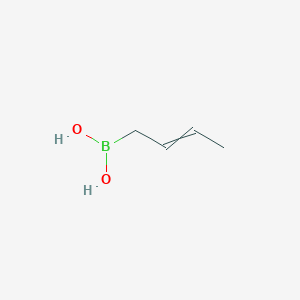
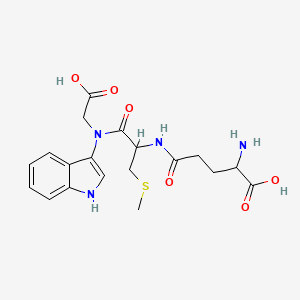
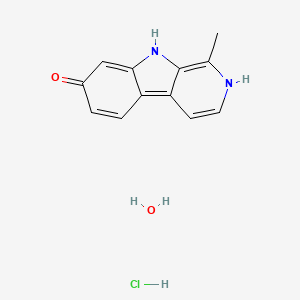
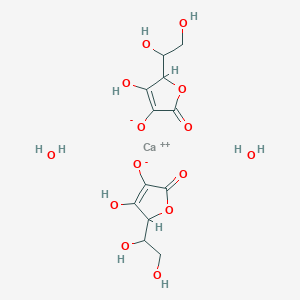
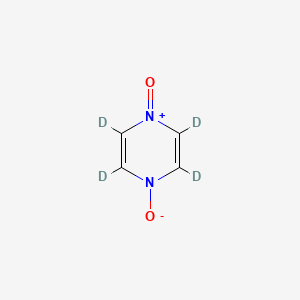
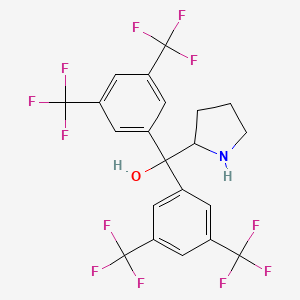
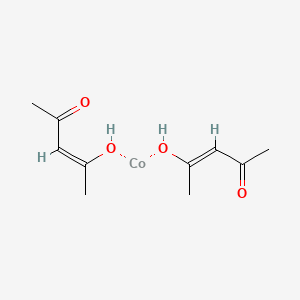
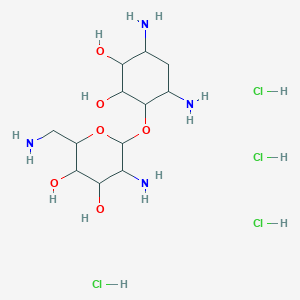
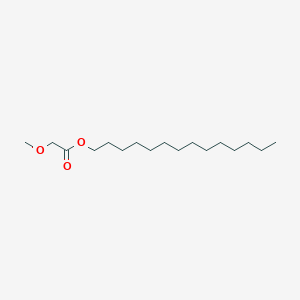
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
